molecular formula C14H14N2O2S B12935650 Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl- CAS No. 100849-94-3

Imidazo[2,1-b]thiazole, 6-(2,5-dimethoxyphenyl)-3-methyl-

Cat. No.: B12935650
CAS No.: 100849-94-3
M. Wt: 274.34 g/mol
InChI Key: HKTJXYHVORMADC-UHFFFAOYSA-N
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Description

6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-bromophenyl)imidazo[2,1-b]thiazole
  • 6-(4-chlorophenyl)imidazo[2,1-b]thiazole
  • 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole

Uniqueness

6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b]thiazole is unique due to the presence of the 2,5-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

100849-94-3

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C14H14N2O2S/c1-9-8-19-14-15-12(7-16(9)14)11-6-10(17-2)4-5-13(11)18-3/h4-8H,1-3H3

InChI Key

HKTJXYHVORMADC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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